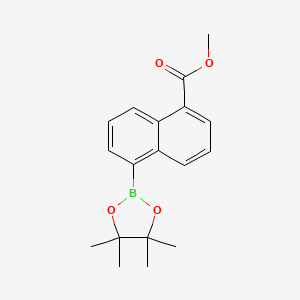

5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester

説明

“5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester” is a type of boronic ester, which are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also be converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol .科学的研究の応用

Sensing Applications

Boronic acids, including 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester, are known for their ability to form reversible covalent complexes with diols and other Lewis bases . This property is particularly useful in the development of sensors for detecting sugars and other biological analytes. The compound can be incorporated into polymers or other materials to create sensors that change color or fluorescence in the presence of target molecules.

Biological Labelling

The ester’s reactivity with diols can be exploited for biological labelling applications . For instance, it can be used to label glycoproteins or cell surface carbohydrates, providing a means to track these molecules in various biological processes or in diagnostic assays.

Protein Manipulation and Modification

This boronic acid derivative can be used to modify proteins, particularly those with glycosylation sites . By targeting specific diol-containing amino acids or carbohydrates attached to proteins, researchers can alter the protein’s function or stability, which is valuable in studying protein dynamics and interactions.

Separation Technologies

In chromatography and other separation techniques, 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester can be used as an affinity ligand . Its ability to bind selectively to molecules with cis-diols allows for the separation of complex mixtures based on the presence of these functional groups.

Development of Therapeutics

The interaction of boronic acids with enzymes and other biological molecules opens up possibilities for the development of therapeutic agents . For example, boronic acid derivatives can act as enzyme inhibitors, interfering with the activity of enzymes involved in disease processes.

Controlled Release Systems

Due to their reversible binding to diols, boronic acid compounds can be used in the design of controlled release systems . These systems can respond to the presence of glucose or other sugars, making them particularly interesting for insulin delivery in response to blood sugar levels.

Electrophoresis of Glycated Molecules

Boronic acids can be utilized in the electrophoretic separation of glycated proteins and other molecules . This application is important in the analysis of glycation, which has implications for diabetes research and other areas.

Building Materials for Analytical Methods

Finally, 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester can be used to construct microparticles and other structures that are employed in various analytical methods . These materials can enhance the sensitivity and selectivity of assays for detecting biological and chemical substances.

作用機序

Target of Action

The primary target of 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making the compound a valuable building block in organic synthesis .

Action Environment

The rate of the reaction involving the compound can be influenced by environmental factors such as pH . For instance, the rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be influenced by the environmental conditions in which it is used .

Safety and Hazards

特性

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-11-7-8-12-13(15)9-6-10-14(12)16(20)21-5/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCCBODBDDLOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

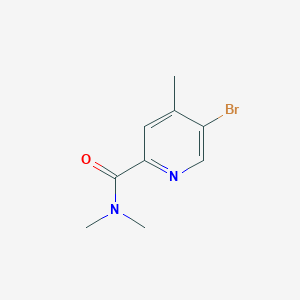

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1460242.png)

![9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1460245.png)

![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1460251.png)

![3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1460252.png)

![[2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride](/img/structure/B1460260.png)